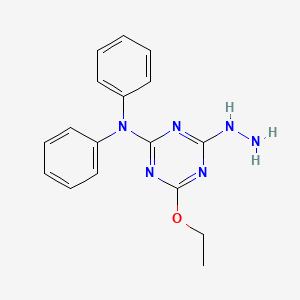![molecular formula C18H15BrN2O3S B11079295 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B11079295.png)
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a bromophenyl group, an oxadiazole ring, and an ethanone moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, 4-bromobenzohydrazide can be reacted with ethyl chloroformate to form the oxadiazole ring.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound, such as 4-ethoxybenzenethiol, under basic conditions to form the thioether linkage.
Ethanone Introduction: Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines, depending on the target functional group.
Substitution: Various substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the oxadiazole ring is particularly significant due to its known bioactivity.
Medicine
In medicinal chemistry, this compound serves as a lead compound for the development of new drugs. Its structural features allow for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the ethanone moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone
- 2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone
- 2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone
Uniqueness
The uniqueness of 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the oxadiazole ring and the thioether linkage also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15BrN2O3S |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C18H15BrN2O3S/c1-2-23-15-9-5-12(6-10-15)16(22)11-25-18-21-20-17(24-18)13-3-7-14(19)8-4-13/h3-10H,2,11H2,1H3 |
InChI Key |
BTPCLHXXQZFCAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]propanamide](/img/structure/B11079231.png)
![2-Ethyl-1-{[2-(2-hydroxyethoxy)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11079236.png)
![N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-iodoaniline](/img/structure/B11079242.png)

![N-[(Adamantan-1-YL)methyl]-3-chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-2-carboxamide](/img/structure/B11079247.png)
![11-(3-fluorophenyl)-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11079259.png)
![N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B11079263.png)

![2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11079277.png)
![N-(4-fluorophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11079287.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate](/img/structure/B11079289.png)
![2-[[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-phenylimino]methyl]phenol](/img/structure/B11079300.png)
![1-(4-bromophenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B11079307.png)
![2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B11079314.png)
